

An In-depth Technical Guide to the Discovery and Synthesis of Americium-243

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This document provides a comprehensive overview of the discovery of the element americium and the specific production and isolation of its most stable isotope, **Americium-243** (²⁴³Am). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear and chemical processes involved.

Discovery of Element 95: Americium

The discovery of element 95 was a direct result of the intensive nuclear research conducted during the Manhattan Project. Although likely produced in earlier nuclear experiments, it was first intentionally synthesized, isolated, and identified in late autumn 1944 by a team at the University of Chicago's Metallurgical Laboratory (now Argonne National Laboratory).[1][2][3] The key scientists involved were Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso.[1][3]

The initial discovery did not involve ²⁴³Am but rather the isotope ²⁴¹Am. The production route involved bombarding Plutonium-239 (²³⁹Pu) with neutrons in a nuclear reactor.[2][3] This process led to successive neutron captures, ultimately forming Plutonium-241 (²⁴¹Pu).[3][4] The ²⁴¹Pu then underwent beta decay to produce Americium-241 (²⁴¹Am).[2][3][4]

The discovery was classified and kept secret due to its connection to the war effort.[1] Glenn T. Seaborg informally announced the discovery of elements 95 and 96 on the "Quiz Kids" radio show on November 11, 1945, just five days before the official presentation at an American Chemical Society meeting.[1][4][5] The element was named Americium after the Americas, by analogy to its lanthanide homolog, europium, which was named after Europe.[1][3][4]

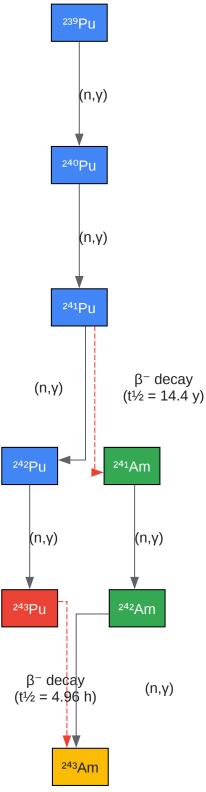


Synthesis of Americium-243

Americium-243 is the longest-lived isotope of americium, with a half-life of approximately 7,370 years.[2][3][6] Unlike ²⁴¹Am, it is not the direct product of a single beta decay from a plutonium isotope commonly found in reactors. Instead, its production requires prolonged and high-flux neutron irradiation of plutonium or americium targets, leading to a series of neutron captures and beta decays.

The primary and most efficient pathway for producing significant quantities of ²⁴³Am is through the irradiation of Plutonium-242 (²⁴²Pu) targets in a high-flux nuclear reactor.[7][8] The ²⁴²Pu itself is a product of successive neutron captures starting from reactor-grade plutonium. The complete reaction chain is illustrated in the diagram below.





Production Pathway of Americium-243 from Plutonium-239

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Fig 1. Nuclear reaction pathways for the synthesis of Americium-243.



An alternative but less direct route involves the double neutron capture on ²⁴¹Am.[9] However, the short half-life of the intermediate isotope, Americium-242 (16 hours), makes this conversion inefficient for large-scale production.[1]

Experimental Protocols

The production of ²⁴³Am is a multi-stage process involving target fabrication, nuclear irradiation, and complex chemical separation.

Target Irradiation

- Target Preparation: The starting material is typically Plutonium-242 in the form of plutonium oxide (PuO₂). This oxide is mixed with aluminum powder and pressed into pellets. The pellets are then encapsulated in aluminum housing to form a target assembly.
- Irradiation: The target assemblies are placed in a high-flux nuclear reactor, such as the High
 Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL) or previously at the
 Savannah River Site.[10] The targets are subjected to a high thermal neutron flux (e.g.,
 >10¹⁵ neutrons/cm²/s) for an extended period (months to years).
- Cooling: After irradiation, the highly radioactive targets are removed from the reactor and stored in cooling pools for several months. This allows short-lived fission products to decay, reducing the overall radioactivity and thermal load before chemical processing.

Chemical Separation and Purification

The irradiated targets contain a mixture of plutonium isotopes, americium, curium, lanthanide fission products, and unreacted target material. The separation of americium is a challenging radiochemical process.[11] The following is a generalized workflow based on established aqueous processes like those developed at ORNL.[10][11]

- Dissolution: The aluminum cladding of the target is dissolved using a sodium hydroxide and sodium nitrate solution. The inner core containing the actinide oxides is then dissolved in concentrated nitric acid.
- Plutonium Removal: The bulk of the plutonium is separated using a solvent extraction process, such as PUREX (Plutonium-Uranium Reduction Extraction), which traditionally uses



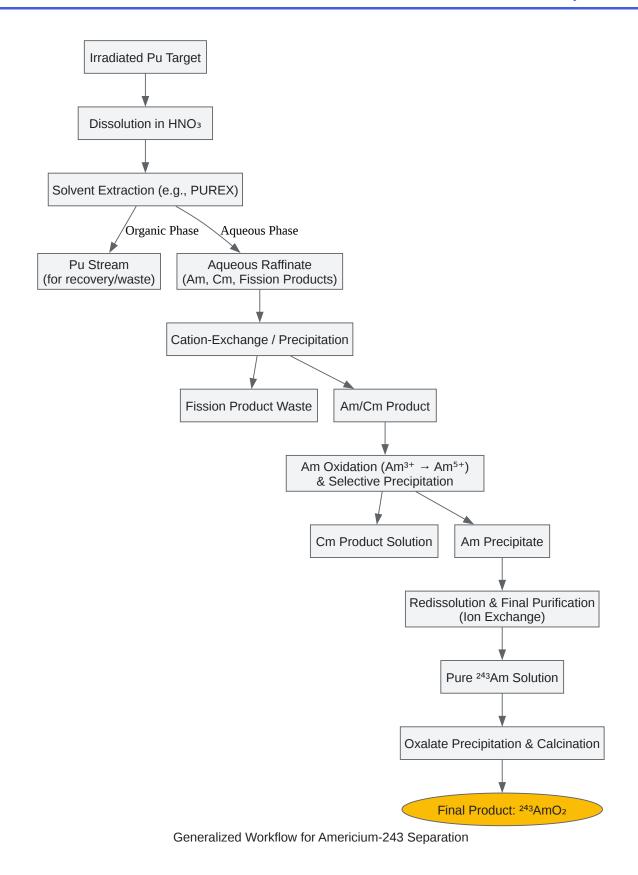




tributyl phosphate (TBP) as the extractant.[12]

- Americium/Curium Separation from Fission Products: The trivalent actinides (Am³⁺, Cm³⁺)
 are separated from the lanthanide fission products. This is often achieved through a
 combination of precipitation and cation-exchange chromatography.[11]
- Americium/Curium Separation: Separating americium from curium is particularly difficult due
 to their similar chemical properties. One method involves oxidizing Am(III) to Am(V) or
 Am(VI) in a potassium carbonate solution using ozone.[11] The Am(V) can then be
 precipitated as K₅AmO₂(CO₃)₃, leaving curium in the solution.[11]
- Final Purification: The americium product undergoes further purification steps, often involving additional ion-exchange chromatography. The final product is typically converted to americium oxide (AmO₂) by oxalate precipitation followed by calcination.[11]





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Fig 2. Workflow for the chemical separation and purification of Americium-243.



Quantitative Data

The efficiency of ²⁴³Am production and the properties of the involved isotopes are critical for planning synthesis campaigns.

Table 1: Nuclear Properties of Key Isotopes in the ²⁴³Am Synthesis Chain

Isotope	Half-Life	Primary Decay Mode
²³⁹ Pu	24,110 years	Alpha
²⁴⁰ Pu	6,561 years	Alpha
²⁴¹ Pu	14.4 years	Beta
²⁴² Pu	375,000 years	Alpha
²⁴³ Pu	4.96 hours	Beta
²⁴¹ Am	432.2 years	Alpha
²⁴² Am	16.02 hours	Beta (82.7%), EC (17.3%)
²⁴³ Am	7,370 years	Alpha

Data sourced from multiple references.[1][2][3][4][9][13]

Table 2: Thermal Neutron Capture Cross-Sections (σ₀)

Target Isotope	Reaction	Cross-Section (barns)	Product Isotope
²⁴¹ Pu	(n,y)	368	²⁴² Pu
²⁴² Pu	(n,γ)	19	²⁴³ Pu
²⁴¹ Am	(n,γ)	616	²⁴² Am
²⁴² Am	(n,γ)	~5,500	²⁴³ Am
²⁴³ Am	(n,y)	88.5 ± 4.0	²⁴⁴ Am (total)



Cross-section values can vary with neutron energy. Data presented for thermal neutrons. Sourced from evaluated nuclear data libraries and experimental results.[14]

Applications of Americium-243

While ²⁴¹Am is widely used in commercial applications like smoke detectors and neutron sources, ²⁴³Am has more specialized uses due to its lower specific activity and different decay properties.[4][13][15]

- Target Material: It serves as a crucial target material in particle accelerators and reactors for the synthesis of heavier transcurium and superheavy elements, such as Nobelium (No), Lawrencium (Lr), and Moscovium (Mc).[9][12][16][17]
- Research: Its longer half-life and lower gamma emission rate compared to ²⁴¹Am make it more suitable for chemical investigations of americium's properties, as it reduces autoradiolysis and radiation exposure to researchers.[6][9][13]

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